molecular formula C14H20N2O9 B1147992 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone CAS No. 132152-78-4

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone

Cat. No.: B1147992
CAS No.: 132152-78-4
M. Wt: 360.32 g/mol
InChI Key: QHLGKFLFCWDLOA-FDYHWXHSSA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O9 and its molecular weight is 360.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

One of the primary applications of this compound is in the field of chemical synthesis, where it serves as a key intermediate in the preparation of various chemically and biologically significant molecules. The oxidation and subsequent reactions of this compound lead to the formation of different lactones and esters, illustrating its versatility in synthetic chemistry. For instance, the oxidation of partially substituted derivatives of this compound with methyl sulfoxide-acetic anhydride produces crystalline lactones in high yield, demonstrating its utility in synthesizing complex molecules from simpler ones (Pravdic & Fletcher, 1971).

Inhibition Studies

Another significant application is in the development of potential inhibitors for enzymes like β-N-acetylglucosaminidases. Derivatives of this compound have been prepared as potential inhibitors, showcasing its importance in medicinal chemistry and drug development. For example, N-phenylcarbamate derivatives derived from 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone have been synthesized and are being studied as potential inhibitors of β-N-acetylglucosaminidases, highlighting its application in exploring new therapeutic agents (Beer et al., 1990).

Molecular Structure Analysis

The compound also plays a crucial role in the analysis and confirmation of molecular structures, particularly in carbohydrate chemistry. Through various chemical reactions, researchers can deduce the configuration and structural details of related molecules, aiding in the understanding of their chemical behavior and properties. For instance, the study of the acylation reactions and the structural confirmation of related lactones provides insights into the molecular architecture and reactivity of these compounds (Horton et al., 1989).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone involves the conversion of D-glucose to the desired compound through a series of reactions.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Ammonium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: D-glucose is reacted with acetic anhydride in the presence of a catalyst such as hydrochloric acid to form 2,3,4,6-tetra-O-acetyl-D-glucose.", "Step 2: The resulting compound is then reacted with ammonium hydroxide to form 2-acetamido-2-deoxy-D-glucose.", "Step 3: The compound from step 2 is then reacted with acetic anhydride in the presence of sodium hydroxide to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose.", "Step 4: The compound from step 3 is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroxylamine.", "Step 5: The compound from step 4 is then reacted with acetic anhydride in the presence of sodium acetate to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone.", "Step 6: The final compound is purified through recrystallization using a solvent such as methanol or ethyl acetate." ] }

CAS No.

132152-78-4

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/t10-,11-,12-,13-/m1/s1

InChI Key

QHLGKFLFCWDLOA-FDYHWXHSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone

Origin of Product

United States

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